Cas no 1060802-58-5 (4-chloro-6-formylpyridine-3-carbonitrile)

4-chloro-6-formylpyridine-3-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 4-Chloro-6-forMyl-nicotinonitrile
- 4-chloro-6-formylpyridine-3-carbonitrile
- DB-412589
- DTXSID501276186
- 1060802-58-5
- 4-CHLORO-6-FORMYLNICOTINONITRILE
- EN300-2008712
- 4-CHLORO-6-FORMYLPYRIDINE-3-CARBONITRILE
- Z1255357849
- AB67708
- 4-Chloro-6-formyl-3-pyridinecarbonitrile
-
- MDL: MFCD13189081
- インチ: InChI=1S/C7H3ClN2O/c8-7-1-6(4-11)10-3-5(7)2-9/h1,3-4H
- InChIKey: GFJXZSFOAKDRDB-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 165.9933904g/mol
- どういたいしつりょう: 165.9933904g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 198
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 53.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1
4-chloro-6-formylpyridine-3-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2008712-0.5g |
4-chloro-6-formylpyridine-3-carbonitrile |
1060802-58-5 | 95% | 0.5g |
$1269.0 | 2023-09-16 | |
Enamine | EN300-2008712-1.0g |
4-chloro-6-formylpyridine-3-carbonitrile |
1060802-58-5 | 95% | 1g |
$1629.0 | 2023-05-31 | |
Aaron | AR0095Y1-250mg |
4-Chloro-6-forMyl-nicotinonitrile |
1060802-58-5 | 95% | 250mg |
$1134.00 | 2025-02-14 | |
1PlusChem | 1P0095PP-10g |
4-Chloro-6-forMyl-nicotinonitrile |
1060802-58-5 | 95% | 10g |
$8719.00 | 2023-12-26 | |
1PlusChem | 1P0095PP-50mg |
4-Chloro-6-forMyl-nicotinonitrile |
1060802-58-5 | 95% | 50mg |
$596.00 | 2023-12-26 | |
Aaron | AR0095Y1-100mg |
4-Chloro-6-forMyl-nicotinonitrile |
1060802-58-5 | 95% | 100mg |
$801.00 | 2025-02-14 | |
Enamine | EN300-2008712-0.1g |
4-chloro-6-formylpyridine-3-carbonitrile |
1060802-58-5 | 95% | 0.1g |
$564.0 | 2023-09-16 | |
Enamine | EN300-2008712-0.05g |
4-chloro-6-formylpyridine-3-carbonitrile |
1060802-58-5 | 95% | 0.05g |
$432.0 | 2023-09-16 | |
Enamine | EN300-2008712-10.0g |
4-chloro-6-formylpyridine-3-carbonitrile |
1060802-58-5 | 95% | 10g |
$7004.0 | 2023-05-31 | |
Enamine | EN300-2008712-1g |
4-chloro-6-formylpyridine-3-carbonitrile |
1060802-58-5 | 95% | 1g |
$1629.0 | 2023-09-16 |
4-chloro-6-formylpyridine-3-carbonitrile 関連文献
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
4-chloro-6-formylpyridine-3-carbonitrileに関する追加情報
4-Chloro-6-formylpyridine-3-carbonitrile (CAS No: 1060802-58-5)
4-Chloro-6-formylpyridine-3-carbonitrile is a highly specialized organic compound with the CAS registry number 1060802-58-5. This compound belongs to the class of pyridine derivatives, which are widely studied for their unique chemical properties and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The molecule features a pyridine ring substituted with a chlorine atom at position 4, a formyl group at position 6, and a cyano group at position 3. These substituents contribute to the compound's distinct electronic and steric properties, making it an interesting subject for both fundamental research and industrial applications.
The synthesis of 4-chloro-6-formylpyridine-3-carbonitrile typically involves multi-step organic reactions, often utilizing intermediates such as chloropyridines and aldehyde precursors. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly routes for its production. For instance, researchers have explored the use of transition metal catalysts to facilitate coupling reactions, thereby improving the yield and purity of the final product.
In terms of physical properties, 4-chloro-6-formylpyridine-3-carbonitrile is known for its high melting point and moderate solubility in common organic solvents. These characteristics make it suitable for various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. The compound's UV-vis spectrum also exhibits strong absorption bands in the visible region, which can be exploited for sensing applications.
The application of 4-chloro-6-formylpyridine-3-carbonitrile extends into the realm of drug discovery, where it serves as a valuable building block for constructing bioactive molecules. Recent studies have highlighted its potential as a lead compound in anti-cancer drug development due to its ability to inhibit specific kinase enzymes involved in tumor progression. Additionally, the compound has shown promise in agrochemical research, particularly as a precursor for herbicides with improved selectivity and efficacy.
In materials science, 4-chloro-6-formylpyridine-3-carbonitrile has been investigated for its role in the synthesis of advanced materials such as conductive polymers and metal-organic frameworks (MOFs). Its ability to coordinate with metal ions makes it an attractive candidate for constructing porous materials with applications in gas storage and catalysis.
The latest research on 4-chloro-6-formylpyridine-3-carbonitrile has focused on its use in click chemistry reactions, which enable rapid and efficient assembly of complex molecules. This approach has opened new avenues for the development of functional materials with tailored properties. Furthermore, computational studies have provided deeper insights into the electronic structure of the compound, shedding light on its reactivity and stability under different conditions.
In conclusion, 4-chloro-6-formylpyridine-3-carbonitrile (CAS No: 1060802-58-5) is a versatile compound with significant potential across multiple disciplines. Its unique chemical structure and favorable physical properties make it an invaluable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new applications and optimized synthesis routes, this compound is poised to play an increasingly important role in advancing modern science and technology.
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